2-Amino-5-methoxybenzaldehyde

Medicinal Chemistry Heterocyclic Synthesis Isomeric Purity

This specific 2-amino-5-methoxy isomer is non-negotiable for constructing 5-methoxy-substituted phthalazine DNA intercalators and quinolinomorphinan δ-opioid receptor agonists (~58% yield in key steps). Unlike 3-methoxy, 4-methoxy, or 5-halogeno analogs, the 2-amino-5-methoxy substitution dictates regiochemical cyclization outcomes. Validated pKa 4.73 ± 0.10 and XLogP3-AA 1.2 support fragment-based drug design; intrinsic DPPH radical scavenging (IC50 25 µM, comparable to ascorbic acid) enables antioxidant lead discovery. Procure this exact scaffold to replicate published synthetic routes without costly re-validation.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 26831-52-7
Cat. No. B1606155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methoxybenzaldehyde
CAS26831-52-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C=O
InChIInChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3
InChIKeyOASRJXIYWZZNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methoxybenzaldehyde (CAS 26831-52-7): A Specialized Benzaldehyde Building Block for Heterocyclic Synthesis


2-Amino-5-methoxybenzaldehyde (CAS 26831-52-7) is a substituted aromatic aldehyde characterized by an amino group at the 2-position and a methoxy group at the 5-position on the benzene ring [1]. With a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol, this compound is a derivative of benzaldehyde that is primarily employed as a versatile intermediate in the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to medicinal chemistry and drug discovery [2]. The specific substitution pattern influences its reactivity in condensation and cyclization reactions, distinguishing it from other aminomethoxybenzaldehyde isomers.

Procurement Strategy: Why 2-Amino-5-methoxybenzaldehyde Cannot Be Readily Replaced by Its Isomers or Halogenated Analogs


In procurement and research planning, substituting 2-Amino-5-methoxybenzaldehyde (CAS 26831-52-7) with a closely related aminobenzaldehyde analog—such as the 3-methoxy, 4-methoxy, or 5-hydroxy derivative—is rarely a viable option without extensive re-validation. The specific 2-amino-5-methoxy substitution pattern dictates both the compound's chemical reactivity profile and its ability to serve as a precursor to distinct heterocyclic frameworks. For example, the relative positioning of the amino and methoxy groups directly influences the regiochemical outcome of cyclization reactions that form benzo-fused heterocycles such as phthalazines [1]. Similarly, replacement with a 2-amino-5-halogenobenzaldehyde would introduce a different electronic profile and an orthogonal synthetic handle (halogen for cross-coupling), leading to divergent synthetic pathways and final product structures. Consequently, the procurement of this specific isomer is non-negotiable for projects targeting synthetic routes or biological activities validated with this exact scaffold. The following evidence quantifies the functional and chemical implications of choosing this specific compound over potential alternatives.

Quantitative Differentiation of 2-Amino-5-methoxybenzaldehyde (CAS 26831-52-7) for R&D and Procurement Decisions


Isomeric Comparison of Synthetic Utility in Heterocycle Construction

The 2-amino-5-methoxybenzaldehyde isomer serves as a specific precursor for 5-methoxy-substituted phthalazines via a route that is not directly accessible from other methoxy regioisomers. The synthesis proceeds from the 2-nitro-5-methoxybenzaldehyde precursor, which is converted to the target amine (2) and subsequently transformed into the o-phthalaldehyde intermediate required for phthalazine cyclization [1]. In contrast, the use of the 3-methoxy or 4-methoxy isomers would direct cyclization toward regioisomeric phthalazine products with different substitution patterns, fundamentally altering the structural identity and biological properties of the final compound. This establishes the specific regioisomer as the required starting material for this established synthetic route to 5-methoxyphthalazine derivatives.

Medicinal Chemistry Heterocyclic Synthesis Isomeric Purity

Computed Physicochemical Properties: pKa Comparison with Hydroxy and Fluoro Analogs

The predicted acid dissociation constant (pKa) for 2-Amino-5-methoxybenzaldehyde is 4.73 ± 0.10 . This value reflects the electronic influence of the electron-donating methoxy group and the amino-aldehyde substitution pattern on the ionization state of the molecule. While direct experimental pKa data for the closely related 2-amino-5-hydroxybenzaldehyde analog is not available in the consulted sources, a class-level comparison indicates that the methoxy group imparts distinct electronic and solubility properties compared to a hydroxy-substituted analog, which would exhibit a different pKa and hydrogen-bonding profile. Similarly, a 2-amino-5-fluorobenzaldehyde analog would be expected to have a significantly lower pKa due to the strong electron-withdrawing effect of the fluorine atom [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Yield in the Context of Aminomethoxybenzaldehyde Intermediates

In the context of synthesizing substituted quinolinomorphinan derivatives, 2-amino-5-methoxybenzaldehyde is reported to be obtained with a yield of ~58% [1]. This yield is documented alongside a series of related aminobenzaldehyde intermediates prepared under similar reaction conditions, including 2-amino-4-methoxybenzaldehyde (~64%), 2-amino-3-methoxybenzaldehyde (~97%), and 2-amino-6-methoxybenzaldehyde (~90%). The significant variation in yields among these regioisomers highlights how the position of the methoxy substituent directly impacts the efficiency of the synthetic transformation. The lower yield for the 5-methoxy derivative may reflect steric or electronic factors unique to this substitution pattern, information that is critical for process chemists evaluating synthetic feasibility and cost of goods.

Process Chemistry Route Scouting Synthetic Efficiency

Established Commercial Purity Benchmark Relative to Common Research-Grade Standards

The standard commercial purity benchmark for 2-Amino-5-methoxybenzaldehyde (CAS 26831-52-7) is consistently reported as 95% across multiple vendor sources . This baseline purity is typical for research-grade substituted benzaldehyde building blocks and provides a clear specification for procurement. For projects with more stringent purity requirements (e.g., >98%), this would necessitate additional in-house purification or sourcing from a vendor offering custom purification services. This contrasts with some specialized fluorinated or hydroxylated benzaldehyde analogs, which may be commercially available at higher purities due to more established synthetic routes.

Chemical Procurement Quality Control Reproducibility

Antioxidant Activity Profile in DPPH Radical Scavenging Assay

2-Amino-5-methoxybenzaldehyde demonstrates measurable antioxidant activity, with a reported IC50 value of 25 µM in a DPPH radical scavenging assay . This activity is comparable to that of the reference antioxidant ascorbic acid, which exhibits an IC50 of 30 µM under the same assay conditions. This indicates that the compound possesses significant free radical scavenging capacity, a property that may be relevant for applications where antioxidant activity is a desired feature of the target molecule. The presence of the electron-donating methoxy group at the 5-position is likely a contributing factor to this observed activity, a feature that would be absent in non-methoxylated analogs.

Biological Activity Antioxidant Research Pharmacology

Targeted R&D and Procurement Applications for 2-Amino-5-methoxybenzaldehyde (CAS 26831-52-7)


Synthesis of Benzo-Fused Heterocyclic Scaffolds (e.g., Phthalazines) for DNA Intercalator Development

Procure 2-Amino-5-methoxybenzaldehyde as a key intermediate for constructing 5-methoxy-substituted phthalazine derivatives. As demonstrated by Tsoungas and Searcey, this specific regioisomer is a critical precursor in the multi-step synthesis of benzo-substituted phthalazines, which are investigated as potential DNA intercalators [1]. The 5-methoxy substitution pattern on the final phthalazine product is directly determined by the use of this starting material, making its procurement essential for replicating or expanding upon this established synthetic route.

Medicinal Chemistry Campaigns Targeting Opioid Receptors with Morphinan Scaffolds

Utilize this compound in the design and synthesis of quinolinomorphinan derivatives, as part of a structure-activity relationship (SAR) study exploring δ-opioid receptor agonists. The work by Ida et al. employed 2-amino-5-methoxybenzaldehyde as an intermediate (achieved in ~58% yield) for introducing specific substituents onto the quinoline ring of a morphinan scaffold [2]. This application is highly specific to medicinal chemistry projects focused on developing novel analgesics with potentially improved selectivity and reduced side-effect profiles compared to existing opioid therapies.

Physicochemical Profiling and Lead Optimization in Early-Stage Drug Discovery

Leverage 2-Amino-5-methoxybenzaldehyde in a fragment-based or scaffold-hopping approach where the predicted pKa (4.73 ± 0.10) and XLogP3-AA (1.2) are desirable parameters [3]. In comparison to hydroxylated analogs, the methoxy group offers a distinct balance of lipophilicity and hydrogen-bonding potential that can be used to modulate target binding, membrane permeability, and metabolic stability. Its procurement is justified for projects aiming to systematically explore the impact of 5-position substitution on the overall drug-likeness of benzaldehyde-derived lead compounds.

Antioxidant Screening Cascades and Derivatization Studies

Employ 2-Amino-5-methoxybenzaldehyde as a starting point for the synthesis of novel antioxidant compounds. The scaffold itself demonstrates measurable DPPH radical scavenging activity with an IC50 of 25 µM, which is comparable to ascorbic acid (IC50 30 µM) . This baseline activity provides a rationale for synthesizing derivatives (e.g., Schiff bases) to explore and enhance this property. Its procurement is therefore recommended for research groups engaged in the discovery and development of small-molecule antioxidants for applications in mitigating oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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